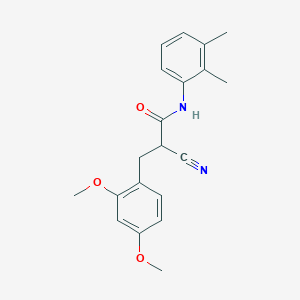

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide

Description

This compound is a propanamide derivative featuring a cyano group at position 2, a 2,4-dimethoxyphenyl moiety at position 3, and an N-(2,3-dimethylphenyl) substituent.

Properties

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-6-5-7-18(14(13)2)22-20(23)16(12-21)10-15-8-9-17(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBVGLIVYNGUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide.

Cyclization: The intermediate undergoes cyclization to form a substituted pyridine derivative.

Amidation: The final step involves the reaction of the pyridine derivative with 2,3-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

A comparative analysis of key analogues is summarized below:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethoxyphenyl group is electron-donating, contrasting with dichlorophenyl (electron-withdrawing) in . This difference may influence reactivity and binding to biological targets .

- Heterocyclic Moieties : Compounds like 7e () incorporate thiazole and oxadiazole rings, which are absent in the target compound. These heterocycles are associated with enhanced antibacterial activity due to their electron-deficient nature .

- Piperazine vs. Cyano: Analogues in (5n, 5p) include a piperazinyl group, improving solubility via basic nitrogen, whereas the target’s cyano group may increase polarity but reduce metabolic stability .

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Intermediate : The reaction begins with 2,4-dimethoxybenzaldehyde and malononitrile in the presence of sodium ethoxide.

- Cyclization : This intermediate undergoes cyclization to yield a substituted pyridine derivative.

- Amidation : Finally, the pyridine derivative reacts with 2,3-dimethylaniline using EDCI as a coupling agent to form the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Case Study : One study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 50 μg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

- Research Findings : The IC50 values for the compound against MCF-7 cells were reported at approximately 12 μM, indicating moderate potency compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : The compound could bind to receptors that regulate apoptosis and cellular growth.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds. Below is a table summarizing some comparable compounds and their biological activities.

| Compound Name | Structure | Anticancer Activity (IC50 μM) | Antibacterial Activity (μg/mL) |

|---|---|---|---|

| This compound | Structure | 12 | 50 |

| 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide | Similar structure | 15 | 60 |

| 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide | Similar structure | 10 | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.